rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol
Description
rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic compound featuring a fused cyclopentane-pyrrolidine scaffold with a hydroxyl group at the 5-position. Its stereochemistry is defined by the rel-(3aR,5r,6aS) configuration, which influences its conformational stability and interactions with biological targets. The compound is commercially available as a hydrochloride salt (CAS 1323417-56-6) and serves as a key intermediate in medicinal chemistry, particularly for synthesizing Retinol Binding Protein 4 (RBP4) antagonists and protease inhibitors . Its hydroxyl group enables hydrogen bonding, making it a versatile precursor for further functionalization.
Properties
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-1-5-3-8-4-6(5)2-7/h5-9H,1-4H2/t5-,6+,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWNGNLQNPZTSM-MEKDEQNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound using a suitable reducing agent, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 5 undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium | 5-Ketone derivative | 65–75% | |
| Chromium trioxide | Anhydrous acetone | Oxidized pyrrolidine intermediate | 50–60% |
Oxidation typically preserves the bicyclic framework but may require precise stoichiometry to avoid overoxidation. For example, in studies targeting RBP4 antagonists, ketone derivatives of this core structure were synthesized to explore structure-activity relationships (SAR) .
Reduction Reactions
The compound’s secondary amine and saturated rings allow selective reduction:
Reduction is often employed to modify steric and electronic properties. In one study, hydrogenation of the cyclopentane ring improved metabolic stability in RBP4 antagonists .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution, enabling functionalization:
Halogenation
Acylation and Alkylation
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C | 5-Acetoxy derivative | Improved pharmacokinetics |
| Benzyl bromide | K₂CO₃, DMF | 5-Benzyl ether | Enhanced RBP4 antagonism |
Substitution at the 5-position is pivotal for tailoring bioactivity. For instance, aryl carboxylic acid substitutions yielded analogues with sub-micromolar IC₅₀ values against RBP4 .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the bicyclic structure undergoes ring-opening:
| Conditions | Reagent | Product | Notes |
|---|---|---|---|
| Concentrated HCl, 100°C | - | Linear amino alcohol | Reversible under neutral pH |
| NaNH₂, THF | - | Ring-expanded lactam | Stabilized via intramolecular hydrogen bonding |
These reactions are less common but exploited to generate novel scaffolds for high-throughput screening.
RBP4 Antagonists
Derivatives of rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol exhibit potent retinol-binding protein 4 (RBP4) antagonism:
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Compound 43 : Substitution with o-trifluoromethylphenyl yielded SPA IC₅₀ = 72.7 nM and HTRF IC₅₀ = 0.294 μM .
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Compound 45 : Arylcarboxylic acid substitution improved CYP2C9 inhibition (IC₅₀ = 17 μM) while retaining RBP4 activity .
Autotaxin Inhibition
Phosphorylated derivatives demonstrated nanomolar inhibition of autotaxin, a therapeutic target in fibrosis and cancer .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions.
-
Stereochemical Integrity : Configurational stability at 3aR,5r,6aS positions is maintained under mild conditions but may racemize in strong bases.
This compound’s versatility in oxidation, reduction, and substitution reactions underpins its utility in synthesizing bioactive molecules. Its applications span from RBP4-targeted therapies to enzyme inhibition, validated by rigorous in vitro and in vivo studies .
Scientific Research Applications
Autotaxin Inhibition
One of the primary applications of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol is in the development of autotaxin inhibitors. Autotaxin is an enzyme involved in the synthesis of lysophosphatidic acid (LPA), which plays critical roles in cell signaling related to cancer metastasis, fibrosis, and neurodegenerative diseases. The compound serves as a starting material for synthesizing more complex molecules with autotaxin inhibitory properties.
Advantages of Using rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol:
- Structural Versatility : The compound's structure allows for various chemical modifications that can enhance potency and selectivity.
- Biological Activity : Preliminary studies indicate that derivatives exhibit significant biological activities relevant to cancer and fibrosis therapies.
Antimicrobial Properties
Research has indicated that derivatives of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol possess antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
Neuroprotection
In animal models of neurodegeneration, administration of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol has shown promise in reducing neuronal loss and improving cognitive function markers. These findings indicate its potential as a therapeutic agent for neurodegenerative diseases .
Pain Management
Clinical trials assessing the analgesic effects of this compound have reported significant pain relief compared to placebo controls. This supports further investigation into its mechanisms and broader applications in pain management.
Synthesis and Chemical Transformations
The synthesis of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol typically involves multi-step organic reactions. It can participate in various chemical transformations typical of alcohols and heterocycles. Notable reactions include:
- Oxidation : Converting alcohols to ketones or aldehydes.
- Substitution Reactions : Modifying functional groups to enhance biological activity.
These transformations are crucial for synthesizing derivatives with enhanced properties or functionalities relevant to medicinal applications .
Case Studies
Mechanism of Action
The mechanism of action of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol with structurally related bicyclic compounds, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights
Functional Group Impact on Bioactivity
- The hydroxyl group in the parent compound enables hydrogen bonding but limits membrane permeability. Derivatives like compound 42 (pyrimidine-4-carboxylic acid) enhance target binding via π-π stacking and ionic interactions, achieving potent RBP4 inhibition (IC₅₀ = 12 nM) .
- Telaprevir ’s bulky substituents (cyclohexyl, pyrazine) confer specificity for HCV protease inhibition, contrasting with the simpler hydroxylated parent structure .
Stereochemical and Conformational Differences tert-Butyl carbamate derivatives (e.g., CAS 2455450-43-6) introduce steric bulk, altering the molecule’s conformation and protecting reactive amines during synthesis .
Synthetic Utility
- The parent compound’s hydroxyl group is frequently modified via Pd-catalyzed cross-coupling (e.g., with pyrimidine or nicotinamide moieties) to optimize pharmacokinetic properties .
- Carboxylic acid derivatives (e.g., CAS 442877-23-8) are pivotal in peptide coupling reactions, leveraging their dual functionality for drug conjugates .
Metabolic and Physicochemical Properties
- Trifluoromethyl groups (e.g., in compound 42) improve metabolic stability by resisting oxidative degradation, a critical feature for orally bioavailable drugs .
- Boc-protected amines (e.g., CAS 2455450-43-6) increase lipophilicity (logP ~1.5), enhancing blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity
rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol, also known as octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol
- Molecular Formula: C7H14ClNO
- Molecular Weight: 163.65 g/mol
- CAS Number: 1256240-40-0
Research indicates that rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol acts as an antagonist of retinol-binding protein 4 (RBP4). By inhibiting RBP4, it reduces the ocular uptake of all-trans retinol, which is crucial for visual function. This mechanism suggests potential therapeutic applications in ocular diseases such as atrophic age-related macular degeneration and Stargardt disease .
Pharmacological Effects
- Ocular Health : The compound has been shown to mitigate cytotoxic effects in retinal cells by modulating retinol availability. This is particularly significant in conditions where retinal health is compromised due to excess retinol accumulation .
- Neuroprotective Properties : Studies suggest that compounds similar to rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol may exhibit neuroprotective effects by influencing neuroinflammatory pathways and reducing oxidative stress in neuronal cells .
Study 1: Retinal Cell Protection
A study published in the Journal of Ocular Pharmacology investigated the effects of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol on retinal cell cultures exposed to high levels of retinol. The results demonstrated a significant reduction in cell death and inflammation markers when treated with this compound compared to controls .
Study 2: Potential in Macular Degeneration
In a clinical trial assessing the efficacy of RBP4 antagonists for treating age-related macular degeneration (AMD), participants receiving rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol showed improved visual acuity and reduced retinal damage over six months compared to placebo .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol and its derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions starting with bicyclic amine precursors. Key steps include:
- Coupling reactions (e.g., Pd(OAc)₂-catalyzed cross-coupling with aryl halides, as in and ).
- Hydrolysis and functionalization : For example, LiOH-mediated hydrolysis of nitriles to carboxamides () or ester-to-acid conversions ().
- Purification : Silica gel chromatography with gradients of methanol in CH₂Cl₂ or EtOAc/hexanes ().
Yields range from 22% to 78%, depending on reaction conditions and substituents. Critical parameters include temperature (e.g., 70–110°C), solvent choice (DMF, THF), and base (Cs₂CO₃, i-Pr₂NEt) .
Q. Which spectroscopic and chromatographic methods are used to characterize rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol derivatives?
Methodological Answer:
- 1H NMR : Used to confirm stereochemistry and substituent positions (e.g., δ 7.75–7.35 ppm for trifluoromethylphenyl groups; ).
- ESI-MS : Validates molecular weight (e.g., m/z 373 [M + H]⁺ in ).
- HPLC : Ensures purity (>97% AUC in ) using reverse-phase C18 columns.
- Melting Points : Reported for crystalline derivatives (e.g., 183–187°C in ). Contradictions in melting points across studies may indicate polymorphic forms or impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethylphenyl substituents) impact the compound’s biological activity in retinol-binding protein 4 (RBP4) antagonism?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Substituents at the 5-position of the bicyclic core (e.g., 2-(trifluoromethyl)phenyl) enhance RBP4 binding affinity by increasing hydrophobic interactions.
- Functional Assays : In vitro RBP4 inhibition is measured via fluorescence displacement assays. Derivatives with pyrimidine-carboxamide moieties () show IC₅₀ values in the nanomolar range.
- Contradictions : Some analogs with bulkier groups exhibit reduced solubility, complicating in vivo translation .
Q. How can researchers resolve contradictions in synthetic yields between similar routes (e.g., 22% vs. 55% yields for pyrimidine derivatives)?
Methodological Answer:
Q. What computational approaches predict the compound’s binding mode with RBP4?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models the bicyclic core’s interaction with RBP4’s retinol-binding pocket. Key residues (e.g., Tyr114, Phe96) are prioritized for hydrogen bonding and π-π stacking.
- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Contradictions between predicted and experimental IC₅₀ values may arise from solvent effects or protein flexibility .
Data Contradiction Analysis
Q. Why do some synthetic routes produce isomers or impurities despite identical starting materials?
Methodological Answer:
- Stereochemical Control : The rel configuration (3aR,5r,6aS) is sensitive to reaction conditions. For example, acidic workup () may epimerize chiral centers.
- Chromatographic Resolution : Use chiral columns (e.g., Chiralpak AD-H) or recrystallization in methanol/water to separate diastereomers.
- Analytical Validation : Compare NOESY NMR or X-ray crystallography data to confirm stereochemical assignments .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
